BenchChemオンラインストアへようこそ!

11-Beta-hydroxyandrostenedione

Adrenal steroidogenesis Hyperandrogenism differential diagnosis Biomarker specificity

11-Beta-hydroxyandrostenedione (11OHA4) is the sole adrenal-specific androgen prohormone, synthesized exclusively via CYP11B1—an enzyme absent in ovarian tissue. Unlike androstenedione or DHEA, 11OHA4 cannot be substituted for distinguishing adrenal hyperandrogenism. It is the obligatory precursor to potent 11-oxygenated androgens (11KT, 11KDHT) implicated in PCOS, 21OHD, and castration-resistant prostate cancer. Preclinical data confirms bone-anabolic activity with <1/100th the androgenic potency of testosterone. For research use requiring unequivocal adrenal-origin tracing, 11OHA4 is the irreplaceable reference standard.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 382-44-5
Cat. No. B1680194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Beta-hydroxyandrostenedione
CAS382-44-5
Synonyms11 beta-hydroxyandrostenedione
11-hydroxy-4-androstene-3,17-dione
11-hydroxyandrostenedione
11-hydroxyandrostenedione, (11alpha)-isomer
11-hydroxyandrostenedione, (11beta)-isomer
11-hydroxyandrostenedione, (9beta,10alpha,11alpha)-isomer
11-hydroxyandrostenedione, (9beta,10alpha,11beta)-isome
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O
InChIInChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1
InChIKeyWSCUHXPGYUMQEX-KCZNZURUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

11-Beta-hydroxyandrostenedione (CAS 382-44-5): Adrenal-Specific Steroid Prohormone and C11-Oxy Androgen Precursor


11-Beta-hydroxyandrostenedione (11β-OHA4; 11OHA4) is an endogenous, adrenal-derived C19 steroid that functions as an androgen prohormone. It is biosynthesized from androstenedione (A4) via adrenal 11β-hydroxylase (CYP11B1), an enzyme absent in ovarian tissue [1]. The compound is a major product of the adrenal androgen pathway, with its daily output being approximately twice that of androstenedione itself [2]. 11OHA4 is the precursor to a series of C11‑oxy androgens, including 11‑ketoandrostenedione (11KA4), 11β‑hydroxytestosterone (11OHT), 11‑ketotestosterone (11KT), and the potent androgen receptor agonist 11‑ketodihydrotestosterone (11KDHT) [3]. Its metabolism is catalyzed by 11β‑hydroxysteroid dehydrogenase (11βHSD) isoforms, 17βHSDs, and 5α‑reductases (SRD5A), yielding both weakly androgenic metabolites and full AR agonists that are comparable in potency to dihydrotestosterone (DHT) [4].

Why Generic Substitution Fails: Unique Tissue Origin and Distinct Downstream Metabolite Profile of 11-Beta-hydroxyandrostenedione


11-Beta-hydroxyandrostenedione cannot be substituted by other adrenal or ovarian C19 steroids due to its exclusive adrenal origin and its role as a gateway to a distinct class of 11‑oxygenated androgens. Unlike androstenedione, dehydroepiandrosterone (DHEA), or testosterone, 11OHA4 is synthesized solely in the adrenal cortex via CYP11B1‑catalyzed 11β‑hydroxylation [1]. This enzymatic step is absent in ovarian tissue, making 11OHA4 an unambiguous marker of adrenal steroidogenesis [2]. Furthermore, the downstream metabolites of 11OHA4 (11KT and 11KDHT) exhibit androgenic potencies that are comparable to testosterone and dihydrotestosterone, respectively, yet arise from an adrenal‑specific pathway that is not shared by the classic gonadal androgens [3]. Consequently, substitution with structurally similar compounds (e.g., androstenedione, adrenosterone) would fail to replicate 11OHA4's utility as an adrenal‑specific biomarker and its unique conversion to potent 11‑oxy androgens. The quantitative evidence below substantiates these irreplaceable differentiating features.

Quantitative Comparative Evidence for 11-Beta-hydroxyandrostenedione Against Key Analogs


Adrenal‑Specific Origin: 11OHA4 as an Exclusive Biomarker of Adrenal Steroidogenesis

11OHA4 is biosynthesized exclusively in the adrenal gland, in contrast to androstenedione and DHEA which are produced by both adrenals and ovaries [1]. 11β‑Hydroxylase (CYP11B1), the enzyme responsible for converting androstenedione to 11OHA4, is expressed in adrenal tissue but is absent in ovarian tissue, as confirmed by mRNA and protein expression analyses [2]. This unique tissue origin enables 11OHA4 to serve as a definitive marker for distinguishing adrenal versus ovarian contributions to hyperandrogenism [3].

Adrenal steroidogenesis Hyperandrogenism differential diagnosis Biomarker specificity

Adrenal Output: 11OHA4 Production Exceeds That of Androstenedione

Despite its historical omission from adrenal steroidogenesis diagrams, 11OHA4 is a quantitatively major adrenal C19 product. Direct comparisons of adrenal output reveal that 11OHA4 secretion is approximately twice that of androstenedione (A4) [1]. This higher production rate establishes 11OHA4 as the predominant C19 steroid in the adrenal androgen pathway, underscoring its significance as a precursor to downstream 11‑oxy androgens [2].

Adrenal steroid secretion Androgen prohormone C11‑oxy steroid precursor

Androgenic Activity: 11OHA4 is Weakly Androgenic, While Its Metabolite 11KDHT Matches DHT Potency

11OHA4 itself exhibits minimal androgenic activity (<1/100th the potency of testosterone in vivo) [1]. However, its downstream metabolite 11‑ketodihydrotestosterone (11KDHT) acts as a full androgen receptor (AR) agonist with potency equivalent to dihydrotestosterone (DHT) at 1 nM [2]. The AR binding affinity of 11KDHT has been quantified with a Ki of 20.4 nM and an EC50 of 1.35 nM for human AR . This contrasts with the parent compound 11OHA4, which lacks significant AR activation, demonstrating that the biological impact of 11OHA4 is mediated entirely through its enzymatic conversion to potent 11‑oxy androgens [3].

Androgen receptor agonism Prostate cancer Steroid metabolism

Biomarker Elevation in 21‑Hydroxylase Deficiency: 3‑ to 4‑Fold Increase vs. Controls

In patients with classic 21‑hydroxylase deficiency (21OHD), serum concentrations of 11OHA4 are significantly elevated. A comprehensive LC‑MS/MS analysis of 38 patients (19 males, 19 females) and 38 matched controls demonstrated that 11OHA4 levels are 3‑ to 4‑fold higher in 21OHD patients (p<0.0001) [1]. This elevation is comparable to that observed for other 11oxC19 steroids (11‑ketoandrostenedione, 11β‑hydroxytestosterone, 11‑ketotestosterone) and confirms the adrenal origin of these androgens, as only trace amounts were detected in patients with 11β‑hydroxylase deficiency or adrenal insufficiency [2].

Congenital adrenal hyperplasia 21‑hydroxylase deficiency Diagnostic biomarkers

Metabolism in Prostate Cancer Cells: 11OHA4 Yields 11KDHT via 5α‑Reductase

In LNCaP androgen‑dependent prostate cancer cells, 11OHA4 is actively metabolized by 5α‑reductase (SRD5A) to 11β‑hydroxy‑5α‑androstanedione, and subsequently via 11βHSD and 17βHSD to the potent androgen 11‑ketotestosterone (11KT) and 11‑ketodihydrotestosterone (11KDHT) [1]. Quantitative UPLC‑MS/MS analysis showed that 11OHA4 conversion to 11KA4 and 11KT occurs at rates of 12% and 2.5%, respectively, in JEG‑3 cells, with 11KT further converted to 11KDHT at 14% [2]. In contrast, androstenedione (A4) lacks the C11‑hydroxy group and therefore does not generate 11‑oxy androgens, highlighting the unique metabolic pathway accessible only via 11OHA4 [3].

Castration‑resistant prostate cancer Steroid metabolism Androgen biosynthesis

Osteotropic Activity: 11OHA4 Stimulates Bone Formation with Minimal Androgenicity

11OHA4 exhibits a unique functional profile: it promotes bone formation while possessing negligible androgenic activity. In ovariectomized rats, administration of 11OHA4 increased bone mineral density at both metaphyseal and diaphyseal femoral regions, and enhanced mineral apposition rate in cortical and trabecular bone [1]. Concurrently, its androgenic and anabolic activities were quantified as less than 1/100th and 1/10th‑1/100th of testosterone, respectively, while estrogenic activity was also very weak [2]. This dissociation between osteotropic and androgenic effects is not observed with androstenedione or testosterone, which carry substantial androgenic liabilities at osteogenic doses.

Osteoporosis Bone metabolism Selective steroid action

Research and Industrial Application Scenarios for 11-Beta-hydroxyandrostenedione


Differential Diagnosis of Adrenal vs. Ovarian Hyperandrogenism

Utilize 11OHA4 as an adrenal‑specific biomarker to distinguish the source of androgen excess in patients with PCOS, hirsutism, or adrenal masses. Because CYP11B1 expression is restricted to the adrenal cortex, plasma 11OHA4 levels directly reflect adrenal steroidogenic activity, whereas androstenedione and DHEA cannot resolve tissue origin [1]. This application is supported by direct comparative data showing CYP11B1 absence in ovarian tissue and by clinical studies demonstrating suppression of 11OHA4 following dexamethasone [2].

Monitoring Disease Control in 21‑Hydroxylase Deficiency

Employ LC‑MS/MS measurement of serum 11OHA4 to assess adrenal androgen output and treatment response in patients with classic 21OHD. The 3‑ to 4‑fold elevation observed in untreated patients (p<0.0001) provides a quantitative benchmark for evaluating glucocorticoid therapy adequacy, complementing or potentially replacing 17‑hydroxyprogesterone monitoring [1]. This scenario is grounded in head‑to‑head comparisons with healthy controls and correlation with adrenal volume (r≈0.7, p<0.0001) [2].

In Vitro Metabolism Studies in Prostate Cancer Models

Use 11OHA4 as a substrate to investigate the intratumoral generation of 11‑oxy androgens (11KT, 11KDHT) in LNCaP and other prostate cancer cell lines. Quantitative metabolism data demonstrate conversion to 11KA4 (12%) and 11KT (2.5%) in JEG‑3 cells, with further 5α‑reduction to the potent AR agonist 11KDHT [1]. This pathway is unique to 11‑oxygenated steroids and is implicated in castration‑resistant prostate cancer progression [2].

Osteotropic Drug Discovery and Bone Metabolism Research

Leverage 11OHA4 as a tool compound or structural template for developing bone‑anabolic agents with minimal androgenic side effects. Preclinical data in ovariectomized rats demonstrate increased bone mineral density and mineral apposition rate, while androgenic activity is <1/100th that of testosterone [1]. This dissociation makes 11OHA4 a valuable reference standard for screening selective osteotropic steroids and for elucidating the mechanisms underlying steroid‑mediated bone formation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11-Beta-hydroxyandrostenedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.